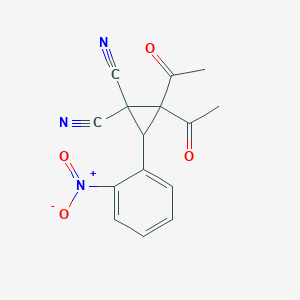
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Vue d'ensemble
Description
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CPOTC) is a heterocyclic organic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. It has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been explored.
Applications De Recherche Scientifique
Spectroscopic and Structural Studies
- Antimicrobial Properties: A study by Sadeek et al. (2015) explored the antimicrobial activities of transition metal complexes formed with a derivative of the compound, showing increased activity compared to the free ligand (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Molecular Structure and Optical Properties
- Spectroscopic Characterization and NLO Analyses: Wazzan, Al-Qurashi, and Faidallah (2016) conducted DFT and TD-DFT/PCM calculations on similar compounds to determine their structural and spectroscopic characteristics, providing insights into their potential biological applications and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Structural and Junction Characteristics
- Pyridine Derivatives for Device Fabrication: Zedan, El-Taweel, and El-Menyawy (2020) investigated pyridine derivatives for their potential in fabricating heterojunctions and as photosensors, based on their structural, optical, and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Antimicrobial Evaluation
- New Pyrimidines and Condensed Pyrimidines: Abdelghani et al. (2017) synthesized and evaluated the antimicrobial activity of new pyrimidine derivatives, including compounds related to the chemical (Abdelghani, Said, Assy, & Hamid, 2017).
X-ray Mapping and Crystal Structure Analysis
- Investigation of Tricyclic Heterocycles: Mazina et al. (2005) studied the crystal structures of several compounds, including a derivative of the chemical, using X-ray diffraction, providing valuable information for the design of heterocyclic compounds (Mazina, Rybakov, Troyanov, Babaev, & Aslanov, 2005).
Mécanisme D'action
Target of Action
Similar compounds have been found to target certain enzymes or receptors in the body .
Mode of Action
Compounds with similar structures have been found to disrupt the production of adenosine triphosphate (atp) by oxidative removal of certain groups .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to changes in cellular metabolism .
Pharmacokinetics
Similar compounds have been found to have good kinetic solubilities and metabolic stability .
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Similar compounds have been found to be influenced by environmental processes such as biotransformation or transfer between compartments .
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-4-1-8(2-5-10)12-9(7-14)3-6-11(16)15-12/h1-2,4-5H,3,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTHDIJQNLXKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B3037435.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol](/img/structure/B3037436.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol](/img/structure/B3037438.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-methyloxime](/img/structure/B3037441.png)
![2-{[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3037445.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3037446.png)
![3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3037448.png)
![6-acetyl-2-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3037449.png)

![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037451.png)

